Azide-PEG12-alcohol
Overview
Description
Azide-PEG12-alcohol is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal hydroxyl group. This compound is widely used in click chemistry due to its ability to form stable triazole linkages through reactions with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) groups . The compound is soluble in aqueous media and is often used as a linker in various chemical and biological applications .
Mechanism of Action
Target of Action
Azide-PEG12-alcohol is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The azide group in this compound can react with molecules containing alkyne , BCN , or DBCO groups via a process known as Click Chemistry . This reaction yields a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins .
Pharmacokinetics
This compound is a PEG-based linker , which means it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage . This linkage is formed when the azide group in this compound reacts with alkyne, BCN, or DBCO groups in other molecules . This reaction is crucial in the synthesis of PROTACs, which can selectively degrade target proteins .
Action Environment
The action of this compound is influenced by the presence of molecules containing alkyne , BCN , or DBCO groups, as these are necessary for the Click Chemistry reaction to occur . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments . .
Biochemical Analysis
Biochemical Properties
Azide-PEG12-alcohol is a click chemistry reagent . It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
The compound’s solubility in aqueous media suggests that it could potentially interact with various types of cells .
Molecular Mechanism
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azide-PEG12-alcohol is typically synthesized through a multi-step process involving the functionalization of polyethylene glycol. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting its terminal hydroxyl groups into tosylate or mesylate groups.
Substitution Reaction: The activated polyethylene glycol undergoes a nucleophilic substitution reaction with sodium azide to introduce the azide group.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Activation: Using industrial-grade reagents to activate polyethylene glycol.
Efficient Substitution: Employing high concentrations of sodium azide to ensure complete substitution.
Purification: Utilizing techniques such as column chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Azide-PEG12-alcohol primarily undergoes the following types of reactions:
Click Chemistry Reactions: The azide group reacts with terminal alkynes, BCN, and DBCO groups to form stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).
Substitution Reactions: The hydroxyl group can participate in various substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and can be performed under mild conditions.
Major Products Formed
Triazole Linkages: The primary product formed from click chemistry reactions is a stable triazole linkage.
Functionalized PEG Derivatives: Various functional groups can be introduced through substitution reactions, leading to a wide range of PEG derivatives.
Scientific Research Applications
Azide-PEG12-alcohol has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Azide-PEG4-alcohol: A shorter PEG linker with similar click chemistry properties.
Azide-PEG8-alcohol: An intermediate-length PEG linker with similar applications.
Azide-PEG24-alcohol: A longer PEG linker that provides greater flexibility and solubility.
Uniqueness
Azide-PEG12-alcohol is unique due to its optimal length, which provides a balance between flexibility and solubility. This makes it suitable for a wide range of applications, from small molecule synthesis to large biomolecule conjugation .
Biological Activity
Azide-PEG12-alcohol is a bifunctional polyethylene glycol (PEG) derivative that has garnered significant attention in the field of bioconjugation and drug delivery due to its unique chemical properties and biological applications. This compound features an azide functional group, a PEG spacer, and a hydroxyl group, allowing it to engage in click chemistry reactions and facilitate the conjugation of various biomolecules.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 571.66 g/mol
- CAS Number : 73342-16-2
- Solubility : Soluble in water, DMSO, DCM, DMF
- Appearance : White solid
- Purity : >97%
The azide group (-N₃) is highly reactive and participates in bioorthogonal reactions, particularly with alkyne-containing compounds through click chemistry. This reaction forms stable triazole linkages, which are crucial for creating stable bioconjugates.
This compound does not exert a direct biological effect but serves as a crucial component in various biochemical applications:
- Bioconjugation : The azide group allows for the covalent attachment of proteins, nucleic acids, or other biomolecules, enhancing their stability and solubility.
- Targeted Drug Delivery : By linking therapeutic agents to targeting ligands through this compound, researchers can improve drug pharmacokinetics and reduce off-target effects.
- PROTAC Technology : In the context of PROTAC (proteolysis-targeting chimeras), this compound acts as a linker that connects the ligand binding to an E3 ubiquitin ligase and the target protein, facilitating targeted degradation of unwanted proteins within cells .
Applications in Research
This compound is utilized in various research settings:
- Cellular Imaging : Its ability to selectively label biomolecules allows for tracking interactions within biological systems.
- Drug Development : Enhances solubility and stability of drugs, making it a valuable tool in pharmaceutical formulations.
- Protein Interaction Studies : Facilitates the study of protein interactions by enabling bioconjugation with fluorescent tags or other probes.
Study 1: Targeted Drug Delivery
In a study investigating the use of this compound for targeted delivery systems, researchers demonstrated that conjugating this compound with an anticancer drug significantly improved its solubility and bioavailability. The results indicated enhanced therapeutic efficacy in tumor models compared to non-conjugated forms.
Study 2: PROTAC Development
Another research project focused on developing PROTACs using this compound as a linker. The study found that PROTACs incorporating this compound effectively degraded target proteins in cancer cells, showcasing its potential in targeted therapies .
Comparative Analysis with Similar Compounds
Compound Name | Functional Groups | Molecular Weight | Applications |
---|---|---|---|
This compound | Azide, PEG, Alcohol | 571.66 g/mol | Bioconjugation, Drug Delivery |
Azido-PEG4-alcohol | Azide, PEG, Alcohol | 250.31 g/mol | PROTAC Linker |
Azido-PEG3-alcohol | Azide, PEG, Alcohol | 200.25 g/mol | Protein Labeling |
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKFRGNHZRMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73342-16-2 | |
Record name | Azide-PEG12-alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.